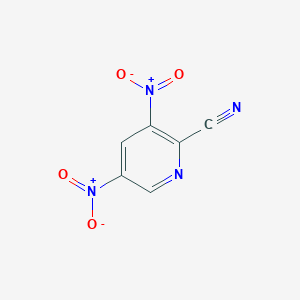

3,5-Dinitropyridine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2N4O4 |

|---|---|

Molecular Weight |

194.10 g/mol |

IUPAC Name |

3,5-dinitropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2N4O4/c7-2-5-6(10(13)14)1-4(3-8-5)9(11)12/h1,3H |

InChI Key |

GYRHRSFWOQGHKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 3,5 Dinitropyridine 2 Carbonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways in Dinitropyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for electron-deficient aromatic rings, such as dinitropyridine systems. numberanalytics.commasterorganicchemistry.com This process involves the substitution of a leaving group on the aromatic ring by a nucleophile. wikipedia.orgbyjus.com Unlike typical aromatic compounds which are nucleophilic, the presence of strong electron-withdrawing groups renders the pyridine (B92270) ring in 3,5-dinitropyridine-2-carbonitrile electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.comwikipedia.org

The SNAr mechanism is a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubacsgcipr.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

This pathway is distinct from SN1 and SN2 reactions. The SN2 mechanism is not feasible due to the steric hindrance of the aromatic ring, which prevents the required backside attack. byjus.com An SN1 mechanism is also unfavorable as it would necessitate the formation of a highly unstable aryl cation. byjus.com

Role of Nitro Groups in Enhancing Electrophilicity of the Pyridine Ring

The two nitro (NO₂) groups at the 3 and 5 positions of the pyridine ring in this compound play a crucial role in activating the ring for nucleophilic aromatic substitution. byjus.compressbooks.pub These electron-withdrawing groups significantly decrease the electron density of the pyridine ring, thereby enhancing its electrophilicity. masterorganicchemistry.com This heightened electrophilicity makes the ring more susceptible to attack by nucleophiles. wikipedia.org

The activating effect of the nitro groups is most pronounced when they are positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.compressbooks.pub This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro groups through resonance, which stabilizes the intermediate and facilitates the reaction. pressbooks.pubyoutube.com In the case of this compound, the nitro groups are in positions that allow for this stabilizing resonance effect.

Formation and Characterization of Meisenheimer σ-Complexes

The formation of Meisenheimer complexes can be either intermolecular or, in specific cases, intramolecular, leading to the formation of spirocyclic Meisenheimer complexes. mdpi.com These spirocyclic complexes are often exceptionally stable and can be isolated and characterized using various spectroscopic techniques, including NMR, UV-Vis, and IR spectroscopy, as well as X-ray crystallography. mdpi.com

The interaction of 3,5-dinitro-4-methoxypyridine with methoxide (B1231860) ions has been studied, providing insights into the formation of these complexes. acs.org The negative charge in these complexes is delocalized across the ring and the nitro groups, contributing to their relative stability. wikipedia.org

Kinetic and Thermodynamic Aspects of SNAr Reactions

The kinetics of SNAr reactions in dinitropyridine systems are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. frontiersin.orgfrontiersin.org Kinetic studies often reveal a pseudo-first-order rate constant when the nucleophile is in large excess. researchgate.net The reaction mechanism can be borderline between a concerted and a stepwise pathway, depending on the specific reactants and conditions. frontiersin.org

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the thermodynamic and kinetic aspects of SNAr reactions involving dinitropyridine derivatives. researchgate.net These studies provide valuable information on activation energies and the stability of intermediates, which helps in understanding the reaction mechanism. researchgate.net For instance, research on the reaction of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) has shown that the reaction proceeds via a bimolecular pathway with favorable activation energies. researchgate.net

The table below summarizes key kinetic and thermodynamic parameters for representative SNAr reactions.

| Reactants | Nucleophile | Solvent | Key Findings | Reference |

| 2-Ethoxy-3,5-dinitropyridine | Piperidine | Not Specified | Favorable activation energies, bimolecular pathway | researchgate.net |

| 2-Methoxy-3,5-dinitropyridine | Piperidine | Not Specified | Favorable activation energies, bimolecular pathway | researchgate.net |

| 4-Chloroquinazoline | Aniline, Hydrazine (B178648) | Aqueous | pH-dependent reactivity, solvent effects | frontiersin.org |

| 1-Fluoro-2,4-dinitrobenzene | Biothiols | Aqueous | Borderline concerted/stepwise mechanism | frontiersin.org |

| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole | Substituted Anilines | MeOH-Me₂SO | Two mechanistic pathways observed | researchgate.net |

Reactivity of the Carbonitrile Group in this compound

The carbonitrile (cyano) group at the 2-position of this compound is also a site of chemical reactivity, although it is generally less reactive towards nucleophiles than the positions on the pyridine ring activated by the nitro groups.

Nucleophilic Additions to the Cyano Moiety

The carbon-nitrogen triple bond of the cyano group can undergo nucleophilic addition reactions. However, the high electron deficiency of the pyridine ring in this compound makes nucleophilic aromatic substitution the more dominant reaction pathway. In related difluorinated cyanopyridines, the fluorine substituents are known to readily undergo nucleophilic aromatic substitution due to the electron-deficient nature of the ring. ossila.com

In general, the cyano group can react with strong nucleophiles. For example, the synthesis of amidines can be achieved from nitriles through various methods, including the reaction with amines promoted by agents like trimethylaluminum. semanticscholar.org

Transformations to Amides, Carboxylic Acids, and Amines

The carbonitrile group can be chemically transformed into other important functional groups such as amides, carboxylic acids, and amines through various synthetic methods.

Amides: The hydrolysis of nitriles to amides can be achieved under specific catalytic conditions. For instance, manganese dioxide has been used as a catalyst for the conversion of various nitriles to their corresponding amides in the presence of water. google.com Another approach involves the use of a mixture of water, 3-cyano pyridine, and an organic solvent over a catalytic solid bed of manganese dioxide. wipo.int

Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. libretexts.orglibretexts.org Acid hydrolysis typically involves heating the nitrile under reflux with a dilute acid like hydrochloric acid. libretexts.org Alkaline hydrolysis involves heating with a base such as sodium hydroxide, which initially forms a carboxylate salt. Subsequent acidification is then required to obtain the free carboxylic acid. libretexts.orglibretexts.org This transformation is a common method for synthesizing carboxylic acids from precursors that can be prepared via SN2 reactions with cyanide. libretexts.orgyoutube.com

Amines: The reduction of the carbonitrile group leads to the formation of primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orglibretexts.org The reaction proceeds by the nucleophilic addition of hydride to the electrophilic carbon of the nitrile, ultimately yielding the amine after workup. libretexts.org This method results in the formation of a primary amine with an additional carbon atom compared to the starting material from which the nitrile was derived. libretexts.org

The table below provides a summary of the transformations of the carbonitrile group.

| Transformation | Reagents | Product | Reference |

| Amide Synthesis | Manganese Dioxide, Water | Amide | google.com |

| Carboxylic Acid Synthesis (Acid Hydrolysis) | Dilute HCl, Heat | Carboxylic Acid | libretexts.org |

| Carboxylic Acid Synthesis (Alkaline Hydrolysis) | NaOH, Heat, then H⁺ | Carboxylic Acid | libretexts.org |

| Amine Synthesis | LiAlH₄ | Primary Amine | libretexts.orglibretexts.org |

Other Significant Reaction Pathways, including Reduction of Nitro Groups and Ring Annulation

Detailed, peer-reviewed studies outlining the specific conditions and outcomes for the reduction and ring annulation of this compound are scarce. However, the expected reactivity can be discussed based on established principles of organic chemistry and data from closely related analogues.

Reduction of Nitro Groups

The reduction of nitroaromatic compounds is a fundamental transformation in organic synthesis, typically yielding amino groups. In a molecule with multiple nitro groups like this compound, the reaction can be complex, with the potential for selective reduction of one nitro group or the reduction of both.

The outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Catalytic Hydrogenation: Reagents such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas are potent systems for nitro group reduction. researchgate.net For a dinitropyridine system, these conditions would likely lead to the reduction of both nitro groups to yield 3,5-Diaminopyridine-2-carbonitrile . The cyano group is generally stable under these conditions, although more forcing conditions could potentially lead to its reduction as well.

Ring Annulation

Ring annulation involves the construction of a new ring fused to the existing pyridine core. Such reactions are pivotal for the synthesis of polycyclic heterocyclic systems. For a highly electron-deficient substrate like this compound, this would typically involve reactions with binucleophilic reagents. The reaction would proceed via an initial nucleophilic substitution of one of the nitro groups (which are susceptible to displacement in highly activated systems) or the formation of a new bond at a carbon atom of the pyridine ring, followed by an intramolecular cyclization.

For instance, reaction with a dinucleophile like hydrazine or a substituted hydrazine could potentially lead to the formation of a fused pyrazole (B372694) ring, resulting in a pyrazolo[4,3-b]pyridine or pyrazolo[3,4-b]pyridine system. The initial attack could displace the C-3 nitro group, followed by cyclization involving the C-2 cyano group. However, without experimental studies on this compound, the precise nature of the products and the regiochemistry of the annulation remain speculative. Research on the related compound 2-chloro-3,5-dinitropyridine (B146277) has shown its utility in forming fused ring systems like pyrido[3,2-b] pipzine-chem.combenzothiazine derivatives through reactions with dinucleophiles. nih.gov

Due to the lack of specific research findings, a data table detailing the reaction conditions and products for this compound cannot be provided.

Computational Chemistry Approaches in the Study of 3,5 Dinitropyridine 2 Carbonitrile

Density Functional Theory (DFT) for Structural and Electronic Properties of Dinitropyridines

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It has been widely applied to study nitro derivatives of pyridine (B92270), providing valuable information on their geometries, stability, and electronic characteristics. researchgate.netnih.gov

Studies on various nitropyridine derivatives have utilized DFT to calculate heats of formation and total energies, which are crucial for assessing their stability. researchgate.net For instance, research has shown that the stability of nitropyridine isomers is influenced by the position of the nitro groups relative to the nitrogen heteroatom. researchgate.net The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also readily calculated using DFT. nih.govnih.gov The HOMO-LUMO gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov

The electron-withdrawing nature of the nitro groups in dinitropyridines significantly impacts the electronic distribution within the pyridine ring. imperial.ac.ukresearchgate.net DFT calculations can quantify this effect, showing a depletion of electron density on the carbon atoms of the ring, making them more susceptible to nucleophilic attack. imperial.ac.uk This enhanced electrophilicity is a key factor in the reactivity of these compounds. researchgate.netresearchgate.net

Table 1: Calculated Electronic Properties of Representative Pyridine Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.77 | -0.45 | 6.32 |

| 3-Nitropyridine | -7.54 | -1.89 | 5.65 |

| 3,5-Dinitropyridine (B58125) | -8.32 | -3.21 | 5.11 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculations.

Quantum Mechanical Calculations for Reaction Mechanisms and Energetics

Quantum mechanical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and activation energies. aps.org

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic compounds like dinitropyridines. pearson.comuci.edu Quantum mechanical calculations, particularly using DFT, have been employed to elucidate the mechanistic pathways of SNAr reactions involving dinitropyridine derivatives. researchgate.netresearchgate.net

These calculations can model the entire reaction coordinate, from the initial approach of the nucleophile to the formation of the Meisenheimer complex (a key intermediate in SNAr reactions) and finally to the departure of the leaving group. researchgate.net The structures of transition states can be located, and their corresponding activation energies calculated, providing a quantitative measure of the reaction's feasibility. researchgate.netrsc.org For example, computational studies on the reaction of 2-alkoxy-3,5-dinitropyridines with piperidine (B6355638) have shown that the nitro groups play a crucial role in stabilizing the transition state, thereby lowering the activation energy barrier for nucleophilic attack. researchgate.netresearchgate.net

A kinetic study of the SNAr reactions of 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) with secondary amines confirmed through DFT calculations that the C-2 carbon is the most electrophilic center for nucleophilic attack. researchgate.net

The feasibility of a chemical reaction can be predicted based on thermodynamic principles, specifically the change in Gibbs free energy (ΔG). researchgate.net A reaction is considered thermodynamically feasible if the Gibbs free energy of the reaction is negative (ΔG < 0). researchgate.net

Quantum mechanical calculations can be used to determine the enthalpies and entropies of reactants, products, and transition states, which are then used to calculate the Gibbs free energy change for a given reaction. researchgate.netutrgv.edu Such calculations have been applied to assess the thermodynamic feasibility of various reactions, including SNAr reactions of dinitropyridines. researchgate.net For instance, the reactions of 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine were calculated to be exothermic, indicating their thermodynamic favorability. researchgate.net Thermodynamic feasibility analyses are crucial for predicting whether a metabolic pathway or a chemical synthesis is viable from a thermodynamic standpoint. nih.gov

Molecular Modeling and Dynamics Simulations for Pyridine Derivatives

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. mdpi.com It is a valuable tool for studying the three-dimensional structures and dynamic properties of pyridine derivatives. nih.govnih.gov

Molecular modeling studies have been used to calculate various molecular parameters for pyridine derivatives, including electronegativity, net dipole moment, total energy, electronic energy, and binding energy. nih.gov These parameters provide valuable information about the molecule's physical and chemical properties. Molecular dynamics simulations, a subset of molecular modeling, can be used to study the conformational flexibility and intermolecular interactions of pyridine derivatives over time. This can be particularly useful for understanding how these molecules interact with biological targets or other molecules in solution. mdpi.com

Application of Computational Methods in Understanding Substituent Effects on Pyridine Reactivity

The reactivity of the pyridine ring is highly sensitive to the nature and position of its substituents. koreascience.krresearchgate.net Computational methods provide a powerful framework for systematically investigating and quantifying these substituent effects.

By performing calculations on a series of substituted pyridines, it is possible to correlate various computed properties with experimentally observed reactivity. For example, DFT calculations can be used to determine how different substituents alter the electron density distribution in the pyridine ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. imperial.ac.uknih.gov The effect of substituents on the pKa of pyridines has also been studied computationally, providing insights into how substituents modulate the basicity of the pyridine nitrogen. researchgate.net

Computational studies have shown that electron-withdrawing groups, such as the nitro groups in 3,5-Dinitropyridine-2-carbonitrile, significantly enhance the electrophilicity of the pyridine ring, making it more reactive towards nucleophiles. researchgate.netresearchgate.net Conversely, electron-donating groups would be expected to decrease its reactivity in SNAr reactions. These computational insights are invaluable for rationalizing and predicting the chemical behavior of substituted pyridines. nih.gov

Advanced Analytical Methodologies for the Characterization and Analysis of 3,5 Dinitropyridine 2 Carbonitrile and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in elucidating the molecular structure of 3,5-dinitropyridine-2-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and functional groups.

NMR spectroscopy is a powerful tool for the structural analysis of this compound, providing insight into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The electron-withdrawing nature of the two nitro groups and the nitrile group would cause these protons to be significantly deshielded, shifting their signals to a lower field. The proton at the C4 position is anticipated to appear as a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would also present as a doublet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the pyridine ring and the nitrile group. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached functional groups. The carbon atoms bearing the nitro groups (C3 and C5) and the nitrile group (C2) are expected to be significantly downfield.

2D NMR Spectroscopy (HMQC/HSQC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Correlation (HMQC) experiments are invaluable for definitively assigning the proton and carbon signals. nih.govnih.gov These 2D NMR techniques correlate the signals of directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the pyridine ring's protons to their corresponding carbons. nih.govnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 9.20-9.40 (d) | - |

| H6 | 9.50-9.70 (d) | - |

| C2 | - | 130-135 |

| C3 | - | 150-155 |

| C4 | - | 125-130 |

| C5 | - | 148-153 |

| C6 | - | 155-160 |

| CN | - | 115-120 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

IR spectroscopy and mass spectrometry are complementary techniques that provide information on the functional groups present and the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The strong asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are anticipated in the regions of 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The stretching vibration of the nitrile group (C≡N) is expected to appear as a sharp, medium-intensity band around 2220-2240 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C and C=N stretching vibrations will be observed in the 1400-1600 cm⁻¹ region.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Nitrile (C≡N) Stretch | 2220-2240 |

| Aromatic C=C and C=N Stretch | 1400-1600 |

| Asymmetric NO₂ Stretch | 1520-1560 |

| Symmetric NO₂ Stretch | 1340-1380 |

Note: These are predicted values.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound (C₆H₂N₄O₄), the expected nominal molecular weight is 194 g/mol . High-resolution mass spectrometry would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern in the mass spectrum would likely involve the loss of nitro groups (NO₂) and the nitrile group (CN).

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity. Due to its polar and aromatic nature, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of nitroaromatic compounds. waters.com A C18 or phenyl-functionalized column would likely provide good separation. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a buffer such as ammonium (B1175870) formate (B1220265) to ensure good peak shape. waters.com Detection is commonly achieved using a UV detector, as the dinitropyridine structure is a strong chromophore, with an expected maximum absorbance around 254 nm. waters.com

Gas Chromatography (GC): GC can also be employed, particularly for purity assessment. A capillary column with a polar stationary phase would be appropriate. However, care must be taken with the injector temperature to avoid thermal decomposition of the nitro groups. manuallib.com An electron capture detector (ECD) would be highly sensitive to the electronegative nitro groups, offering excellent detection limits. nih.gov Mass spectrometry can be coupled with GC (GC-MS) for definitive peak identification. nih.gov

Strategic Derivatization for Enhanced Analytical Detection and Quantitation

Chemical derivatization can be employed to improve the analytical properties of this compound, particularly for trace analysis. The goal of derivatization is typically to enhance the volatility for GC analysis or to introduce a fluorescent tag for highly sensitive detection by HPLC with fluorescence detection.

While the nitrile group itself is not highly reactive for derivatization, the high electron deficiency of the pyridine ring due to the two nitro groups makes it susceptible to nucleophilic aromatic substitution. This reactivity could potentially be exploited for derivatization. For instance, reaction with a fluorescent amine could introduce a fluorophore into the molecule, significantly lowering the detection limits.

Another strategy could involve the reduction of the nitro groups to amino groups. These resulting amino groups are readily derivatized with a variety of reagents to enhance detectability. For example, reaction with a fluorogenic reagent like dansyl chloride would produce a highly fluorescent derivative. However, this approach would alter the original molecule and is more suited for quantitative analysis where the derivatization reaction is reproducible and high-yielding. A recent study has explored the use of cyanoacetohydrazide as a novel derivatization agent for steroids, which could potentially be adapted for cyanopyridine derivatives to improve ionization efficiency in mass spectrometry. nih.gov

Synthetic Applications and Future Directions of 3,5 Dinitropyridine 2 Carbonitrile in Organic Synthesis

3,5-Dinitropyridine-2-carbonitrile as a Key Synthon for Heterocyclic Chemistry

The highly electrophilic nature of the pyridine (B92270) ring in this compound, stemming from the electron-withdrawing effects of the two nitro groups and the nitrile group, renders it an exceptionally valuable synthon in heterocyclic chemistry. This reactivity allows for its versatile use as a precursor to a variety of fused pyridine systems and as a fundamental building block for complex polysubstituted pyridine architectures.

Precursor to Fused Pyridine Systems

One notable application is in the synthesis of pyrazolo[3,4-b]pyridines . These bicyclic systems are of significant interest due to their presence in compounds with diverse biological activities. The synthesis can be achieved through the reaction of this compound with hydrazine (B178648) derivatives. The initial step involves the nucleophilic attack of the hydrazine at the carbon atom of the nitrile group or at an adjacent ring carbon, followed by cyclization to form the pyrazole (B372694) ring fused to the pyridine core. mdpi.comresearchgate.netmdpi.comnih.govnih.gov

Similarly, this compound can serve as a starting material for the synthesis of furo[3,4-b]pyridines and thieno[3,4-b]pyridines . mdpi.comnih.govresearchgate.netresearchgate.netontosight.aisemanticscholar.orgnih.govnih.govresearchgate.net For instance, reaction with reagents containing an active methylene (B1212753) group flanked by an oxygen or sulfur nucleophile can lead to the formation of the corresponding fused furan (B31954) or thiophene (B33073) ring. The reaction pathway typically involves an initial nucleophilic addition followed by an intramolecular condensation reaction. These fused systems are important motifs in medicinal chemistry and materials science.

The versatility of this compound as a precursor to fused systems is further highlighted by its ability to undergo reactions leading to other heterocyclic scaffolds, such as pyrrolo[3,4-b]pyridin-5-ones. mdpi.com

Building Block for Polysubstituted Pyridine Architectures

The electron-deficient character of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone of its application as a building block for constructing polysubstituted pyridine architectures. Nucleophiles can readily displace one or both of the nitro groups, or in some cases, react at other positions on the pyridine ring, leading to a diverse array of substituted pyridine derivatives. researchgate.netnih.govresearcher.lifearchive.orgkinampark.com

The reaction with various nucleophiles, including amines, alkoxides, and thiolates, allows for the introduction of a wide range of functional groups onto the pyridine core. The regioselectivity of these substitution reactions can often be controlled by the nature of the nucleophile and the reaction conditions. For example, in some instances, the nitro group at the 3-position is preferentially substituted. nih.gov

Furthermore, the nitrile group can be transformed into other functionalities, such as an amide or a carboxylic acid, providing additional handles for further synthetic modifications. This multi-faceted reactivity enables the synthesis of complex pyridine derivatives with tailored electronic and steric properties, which are crucial for applications in various fields, including medicinal chemistry and materials science. beilstein-journals.org

Table 1: Examples of Fused Pyridine Systems Derived from Nitropyridine Precursors

| Fused System | Precursor/Reagent | Application/Significance |

| Pyrazolo[3,4-b]pyridines | 5-amino-1-phenyl-pyrazole and α,β-unsaturated ketones | Probes for β-amyloid plaques in Alzheimer's disease. mdpi.com |

| Pyrazolo[3,4-b]pyridines | Substituted benzaldehydes, 3-amino-5-methylpyrazole, and malononitrile | Intermediates in industry, semiconductors, and organic light-emitting diodes. researchgate.net |

| Thieno[2,3-b]pyridines | 6-Benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile and various reagents | Precursors to novel pyrido[4',5':4,5]thieno[3,2-d]pyrimidines. researchgate.net |

| Furo[3,4-b]pyridones | 3,4-Dihydropyridones | Potential Calcium channel modulators. nih.gov |

Advanced Materials Synthesis Utilizing Nitropyridine Carbonitrile Scaffolds

The unique electronic properties conferred by the dinitro and carbonitrile substituents on the pyridine ring make this compound and related scaffolds highly attractive for the development of advanced materials. The strong electron-accepting nature of this core allows for the design of molecules with significant intramolecular charge-transfer (ICT) character, which is a key feature for many optical and electronic applications.

Development of Chromophores and Dyes

The combination of a strong electron-accepting nitropyridine carbonitrile core with various electron-donating groups leads to the formation of push-pull chromophores. These molecules exhibit intense ICT absorption bands in the visible and near-infrared regions of the electromagnetic spectrum. The position and intensity of these bands can be finely tuned by modifying the strength of the donor and acceptor moieties, as well as the nature of the π-conjugated bridge connecting them.

This tunability makes nitropyridine carbonitrile-based molecules excellent candidates for use as dyes in various applications. For instance, they can be employed as colorants in textiles, plastics, and inks. Furthermore, their responsive nature to changes in their environment, such as solvent polarity or pH, can be exploited for the development of sensory materials.

Applications in Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence Emitters, OLEDs)

A particularly exciting application of nitropyridine carbonitrile scaffolds is in the field of organic light-emitting diodes (OLEDs). Specifically, they have shown great promise as components of thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.govrsc.orgnih.govyoutube.com TADF is a mechanism that allows for the harvesting of both singlet and triplet excitons generated during electrical excitation, leading to potentially 100% internal quantum efficiency in OLEDs.

The design of TADF emitters requires a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The significant ICT character in molecules containing a nitropyridine carbonitrile acceptor and a suitable donor promotes the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn leads to a small ΔEST.

By incorporating this compound or related structures as the acceptor unit in donor-acceptor molecules, researchers have successfully developed efficient TADF emitters with emissions spanning the visible spectrum. These materials have been incorporated into OLED devices, demonstrating high external quantum efficiencies and brightness. nih.gov

Table 2: Performance of TADF Emitters Based on Nicotinonitrile Derivatives nih.gov

| Emitter | Maximum External Quantum Efficiency (ηext) | Turn-on Voltage (Von) | Maximum Luminance (Lmax) |

| ICzCN | 14.8% | < 3.4 V | > 10000 cd m−2 |

| ICzCYP | 14.9% | < 3.4 V | Not specified |

Use in Catalyst and Ligand Design

The pyridine nitrogen atom in this compound and its derivatives can act as a coordinating site for metal ions. This property, combined with the tunable electronic nature of the pyridine ring, makes these compounds attractive for use as ligands in coordination chemistry and catalysis. snnu.edu.cn

By modifying the substituents on the pyridine ring, the steric and electronic properties of the resulting metal complexes can be precisely controlled. This allows for the design of catalysts with tailored reactivity and selectivity for a wide range of organic transformations. For example, chiral ligands derived from nitropyridine scaffolds can be used in asymmetric catalysis to produce enantiomerically enriched products.

Furthermore, the electron-deficient nature of the nitropyridine ring can influence the catalytic activity of the metal center. For instance, it can enhance the Lewis acidity of the metal, making it a more effective catalyst for certain reactions. The versatility of nitropyridine carbonitriles as ligands opens up possibilities for the development of novel and efficient catalytic systems for various chemical processes.

Emerging Research Avenues and Untapped Synthetic Potential

Despite the current lack of extensive research, the structural features of this compound suggest several promising, yet unexplored, avenues for future investigation in organic synthesis. The highly activated pyridine ring is primed for a variety of transformations, positioning it as a potentially valuable, albeit underutilized, synthetic intermediate.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitro groups and the nitrile functionality should render the pyridine ring highly susceptible to nucleophilic aromatic substitution. It is conceivable that one of the nitro groups, or potentially another leaving group if introduced at a strategic position, could be displaced by a range of nucleophiles. This could include amines, alkoxides, and thiolates, opening pathways to a diverse array of substituted pyridine derivatives. The regioselectivity of such reactions would be a key area of investigation, dictated by the combined electronic effects of the substituents.

Transformations of the Nitrile Group: The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. Hydrolysis could yield the corresponding carboxylic acid or amide, while reduction could afford an aminomethyl group. These transformations would provide access to a new set of derivatives with altered physical and chemical properties, potentially useful in medicinal chemistry or materials science.

Cycloaddition Reactions: While less common for highly electron-deficient pyridines, the potential for this compound to participate in cycloaddition reactions should not be entirely dismissed. Under specific conditions, it might act as a dienophile or a heterodienophile, leading to the formation of complex heterocyclic systems.

Exploration in Energetic Materials and Materials Science: Given the established interest in dinitropyridines as energetic materials, a thorough characterization of the energetic properties of this compound is a logical research direction. Its density, thermal stability, and sensitivity to impact and friction would be critical parameters to determine its potential in this field. Furthermore, the introduction of the nitrile group could influence its crystal packing and energetic performance in ways that differ from other dinitropyridine isomers. Beyond energetics, the highly functionalized and polar nature of this molecule could make it a candidate for incorporation into novel polymers or coordination complexes with interesting optical or electronic properties.

The table below outlines some of the potential research directions and the classes of compounds that could be synthesized from this compound, highlighting its untapped synthetic potential.

| Research Avenue | Potential Reactants | Potential Product Class | Significance |

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted aminopyridines, alkoxypyridines, thiopyridines | Access to novel scaffolds for medicinal chemistry and materials science. |

| Nitrile Group Transformation | Water/Acid, Reducing Agents | Pyridine-2-carboxylic acids/amides, 2-(aminomethyl)pyridines | Introduction of new functional groups for further derivatization. |

| Cycloaddition Reactions | Dienes, Alkenes | Fused heterocyclic systems | Construction of complex molecular architectures. |

| Energetic Materials Science | - | Characterization of energetic properties | Evaluation of its potential as a novel energetic material. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.